7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN4·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the reaction of 7-chloro-3-ethyl-8-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-ethylquinoline
- 7-Chloro-3-ethyl-8-methylquinoline
- 2-Hydrazinoquinoline
Uniqueness
7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is unique due to the presence of both chloro and hydrazino groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1172719-38-8 |
---|---|
Molecular Formula |
C12H15Cl2N3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(7-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |
InChI Key |
VEXNTYNOJGXQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.